molecular formula C8H4I2S2 B429042 3,3'-Diiodo-2,2'-bithiophene

3,3'-Diiodo-2,2'-bithiophene

Cat. No.: B429042
M. Wt: 418.1g/mol
InChI Key: JFSDWYZDRNATGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3'-Diiodo-2,2'-bithiophene is a halogenated derivative of 2,2'-bithiophene, featuring iodine substituents at the 3 and 3' positions of the thiophene rings. This compound belongs to the class of conjugated oligothiophenes, which are pivotal in organic electronics due to their tunable optoelectronic properties. The iodine atoms introduce steric bulk and electron-withdrawing effects, influencing molecular packing, charge transport, and reactivity. The compound’s utility lies in its role as a precursor for cross-coupling reactions, enabling the construction of extended π-conjugated systems for applications in organic photovoltaics (OPVs) and field-effect transistors (OFETs) .

Properties

Molecular Formula

C8H4I2S2

Molecular Weight

418.1g/mol

IUPAC Name

3-iodo-2-(3-iodothiophen-2-yl)thiophene

InChI

InChI=1S/C8H4I2S2/c9-5-1-3-11-7(5)8-6(10)2-4-12-8/h1-4H

InChI Key

JFSDWYZDRNATGQ-UHFFFAOYSA-N

SMILES

C1=CSC(=C1I)C2=C(C=CS2)I

Canonical SMILES

C1=CSC(=C1I)C2=C(C=CS2)I

Origin of Product

United States

Comparison with Similar Compounds

5-Iodo-2,2'-bithiophene (5-I-BT)

  • Synthesis : Prepared via direct iodination of 2,2'-bithiophene using N-iodosuccinimide in CHCl₃/CH₃COOH .
  • Key Differences : Substitution at the 5-position (vs. 3,3' in the target compound) reduces steric hindrance, facilitating higher yields in subsequent coupling reactions. The 5-position is more reactive in electrophilic substitution due to the electron-rich nature of the α-thiophene positions .
  • Applications : Used in Pd-catalyzed cross-couplings to synthesize acetylene-bridged bithiophenes .

5,5'-Diiodo-2,2'-bithiophene (5,5'-I₂-BT)

  • Synthesis : Achieved via selective lithiation followed by iodination, with <0.5% of 3,3'-diiodo byproduct .
  • Key Differences : The 5,5'-diiodo isomer exhibits linear symmetry, favoring planar molecular geometries and enhanced π-orbital overlap. This contrasts with the 3,3'-diiodo derivative, where iodine’s steric bulk may induce torsional strain, reducing conjugation efficiency .
  • Applications: A key intermediate in Sonogashira couplings to prepare pyridyl-ethynyl-bithiophenes for fluorescent probes .

3,3'-Dibromo-5,5'-diiodo-2,2'-bithiophene

  • Synthesis : Bromination followed by iodination, as described in Asian J. Org. Chem. 2017 .
  • Key Differences : Mixed halogenation (Br and I) allows sequential functionalization. Bromine’s smaller size compared to iodine reduces steric hindrance, enabling selective substitutions at the 5,5' positions .

Electronic and Optical Properties

HOMO/LUMO Profiles

  • 3,3'-Diiodo-2,2'-bithiophene : Iodine’s electron-withdrawing nature lowers HOMO levels compared to alkyl- or alkoxy-substituted analogs (e.g., 3,3'-dimethoxy-2,2'-bithiophene has HOMO = −6.36 eV vs. −7.04 eV for 3,3'-dimethyl) . This enhances oxidative stability but may reduce hole mobility in OPVs.
  • Fluorinated Analogs : 3,3'-Difluoro-2,2'-bithiophene exhibits deeper HOMO levels (−7.96 eV) due to fluorine’s strong electronegativity, improving electron transport in polymers like P5T-2F .

Optical Absorption

  • This compound: Expected to show redshifted absorption compared to non-halogenated bithiophenes due to iodine’s polarizable electron cloud. However, torsional strain from 3,3'-substitution may limit conjugation, as seen in 3,3'-dimethoxy derivatives (λmax ~ 350 nm) .
  • 5,5'-Diiodo-2,2'-bithiophene : Linear substitution preserves planarity, enabling stronger absorption in the visible range (λmax ~ 400 nm) .

Cross-Coupling Reactivity

  • This compound : The weaker C–I bond (vs. C–Br or C–Cl) facilitates Suzuki and Stille couplings, though steric hindrance at the 3,3'-positions may reduce reaction rates compared to 5,5'-diiodo derivatives .
  • 3,3'-Dibromo Derivatives : Bromine’s slower oxidative addition (vs. iodine) allows stepwise functionalization, as demonstrated in the synthesis of dendrimers and helicenes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.